molecular formula C16H20N2O B11736796 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B11736796
M. Wt: 256.34 g/mol
InChI Key: UHGAAONHQDUDKJ-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C16H20N2O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitrile group through a methylene bridge. The compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
  • 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
  • 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile

Uniqueness

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both a dimethylamino group and a nitrile group.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3

InChI Key

UHGAAONHQDUDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N

Origin of Product

United States

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